molecular formula C18H15NO4 B12874557 Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate CAS No. 656234-13-8

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate

Cat. No.: B12874557
CAS No.: 656234-13-8
M. Wt: 309.3 g/mol
InChI Key: KNXVZFWEODIIIO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound consists of an isoquinoline moiety substituted with a methoxy and hydroxyl group, contributing to its biological activity. The molecular formula is C17H17NO4C_{17}H_{17}NO_4, and it exhibits characteristics typical of isoquinoline derivatives, such as lipophilicity and the ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Effects : Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with reported inhibition zones comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells : Studies have shown that this compound induces apoptosis in cancer cell lines. In vitro assays revealed IC50 values indicating potent cytotoxic effects against human cancer cell lines such as HeLa and A549 .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineEffectiveness (IC50 or Zone of Inhibition)
AntioxidantN/AEffective scavenging of ROS
AntimicrobialPseudomonas aeruginosaInhibition zone: 22 mm
Klebsiella pneumoniaeInhibition zone: 25 mm
CytotoxicityHeLaIC50: 19 mM
A549IC50: 27 mM

Case Studies

  • Antimicrobial Study : A study published in MDPI highlighted the antimicrobial properties of isoquinoline derivatives, including this compound. The compound was tested against various strains, showing significant inhibition compared to standard antibiotics .
  • Cytotoxicity Assessment : In a comparative study against cisplatin, this compound exhibited superior selectivity towards cancer cells over normal fibroblasts, suggesting its potential as a therapeutic agent in oncology .

Properties

CAS No.

656234-13-8

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate

InChI

InChI=1S/C18H15NO4/c1-22-17-13-7-4-8-15(20)16(13)14(10-19-17)11-5-3-6-12(9-11)18(21)23-2/h3-10,20H,1-2H3

InChI Key

KNXVZFWEODIIIO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

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